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Compound of Interest

1,2-O-Dilinoleoyl-3-O-Beta-D-
Compound Name:
Galactopyranosylracglycerol

cat. No.: B3026780

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical
properties, biological significance, and analytical methodologies for
Monogalactosyldiacylglycerol (18:2/18:2), a key eukaryotic glycerolipid.

Chemical Structure and Properties

Monogalactosyldiacylglycerol (MGDG) (18:2/18:2) is a specific molecular species of MGDG, a
class of glycolipids that are major constituents of photosynthetic membranes in plants and
other photosynthetic organisms.[1] The structure consists of a glycerol backbone esterified with
two linoleic acid (18:2) fatty acyl chains at the sn-1 and sn-2 positions, and a single galactose
moiety attached to the sn-3 position via a 3-glycosidic bond.[2][3]

The systematic name for MGDG (18:2/18:2) is 1,2-di-(9Z,12Z-octadecadienoyl)-3-O-beta-D-
galactosyl-sn-glycerol.[2]

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of MGDG (18:2/18:2) are
not readily available in the literature. However, computed properties provide valuable
estimates.
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Property Value Source
Molecular Formula C45H78010 [2]
Molecular Weight 779.1 g/mol [2]
Exact Mass 778.5595 g/mol [4]
XLogP3-AA (Predicted) 11.4 [2]
Hydrogen Bond Donor Count 4 [2]
zzirn(zgen Bond Acceptor 10 2]
Water Solubility (Predicted) Not Available [5]
logP (Predicted) 10.56 [5]
Soluble in
Solubility Chloroform:Methanol (1:1) at
10 mg/ml

Chemical Structure Visualization

The chemical structure of MGDG (18:2/18:2) can be represented as follows:
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Caption: Chemical structure of MGDG (18:2/18:2).
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Biological Significance and Signaling Pathways

MGDG (18:2/18:2) is classified as a "eukaryotic" lipid species, often synthesized from
diacylglycerol (DAG) precursors originating from extraplastidial glycerolipids.[6] It plays a
crucial role in the structure and function of chloroplast membranes. Beyond its structural role,
the abundance of MGDG, patrticularly its ratio to digalactosyldiacylglycerol (DGDG), is
implicated in plant stress responses and signaling pathways.

Jasmonic Acid (JA) Signaling

An elevated ratio of MGDG to DGDG has been identified as a primary trigger for the
overproduction of jasmonic acid (JA), a key phytohormone involved in plant defense and
development. This suggests a homeostatic mechanism where alterations in chloroplast
membrane composition directly influence stress hormone signaling.
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Caption: MGDG:DGDG ratio in Jasmonic Acid signaling.

Phosphate Starvation Response
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Under conditions of phosphate deficiency, plants remodel their membrane lipid composition to
conserve phosphate. Phospholipids are degraded, and non-phosphorous galactolipids,
primarily DGDG, are synthesized to maintain membrane integrity. In this pathway, MGDG
serves as a crucial intermediate, being converted to DGDG. This response highlights the
metabolic flexibility and the central role of galactolipids in nutrient stress adaptation.
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Caption: Role of MGDG in phosphate starvation response.

Experimental Protocols
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The analysis of MGDG (18:2/18:2) typically involves extraction from a biological matrix,
purification, and subsequent characterization and quantification, often by chromatographic and
mass spectrometric methods.

Extraction and Purification of MGDG

A common method for the extraction of total lipids, including MGDG, is a modified Bligh-Dyer
method.

Protocol: Lipid Extraction

Homogenization: Homogenize the biological sample (e.g., plant leaf tissue) in a solvent
mixture of chloroform:methanol (1:2, v/v).

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent
ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase
will contain the total lipids.

Collection: Carefully collect the lower chloroform phase.

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
Protocol: MGDG Purification by Thin-Layer Chromatography (TLC)

Plate Preparation: Use a silica gel 60 TLC plate.

Sample Application: Dissolve the total lipid extract in a small volume of chloroform and apply
it as a narrow band onto the TLC plate.

Development: Develop the TLC plate in a chamber containing a solvent system such as
chloroform:methanol:water (65:25:4, v/v/v).

Visualization: Visualize the separated lipid bands using a non-destructive method like iodine
vapor or by spraying with a primuline solution and viewing under UV light. MGDG will appear
as a distinct band.
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o Elution: Scrape the silica band corresponding to MGDG from the plate and elute the lipid
from the silica using chloroform:methanol (2:1, v/v).

e Solvent Evaporation: Evaporate the solvent to obtain the purified MGDG fraction.

Analysis by Liquid Chromatography-Mass Spectrometry
(LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific MGDG
molecular species.

Protocol: LC-MS/MS Analysis
e Liquid Chromatography (LC):
o Column: A C18 or C30 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a binary solvent system is typically employed. For
example:

= Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic
acid.

= Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%
formic acid.

o Gradient: A typical gradient would start with a higher percentage of solvent A, gradually
increasing the proportion of solvent B to elute the more hydrophobic lipids.

e Mass Spectrometry (MS):

o lonization: Electrospray ionization (ESI) is commonly used, often in positive ion mode for
MGDG analysis.

o Adduct Formation: MGDG species are often detected as ammonium ([M+NH4]+) or
sodium ([M+Na]+) adducts.
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o MS1 Scan: A full scan is performed to detect the precursor ions of MGDG species. For
MGDG (18:2/18:2), the expected m/z for the [M+NH4]+ adduct is approximately 796.59.

o MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the
identity of the lipid. Characteristic fragment ions for MGDG include the neutral loss of the
galactose head group and losses of the fatty acyl chains. The fragmentation pattern can
also provide information on the position of the fatty acyl chains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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